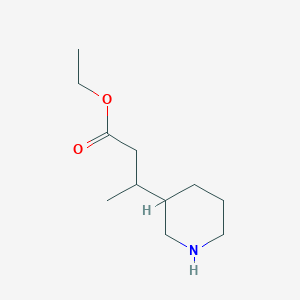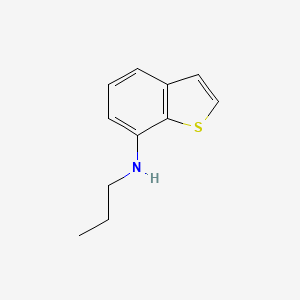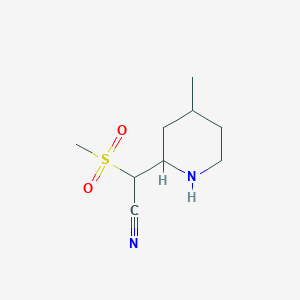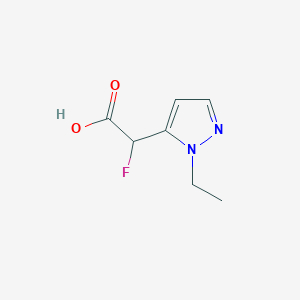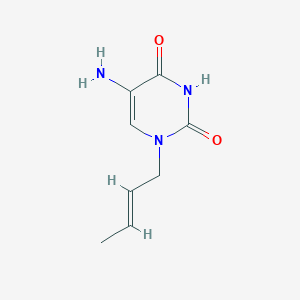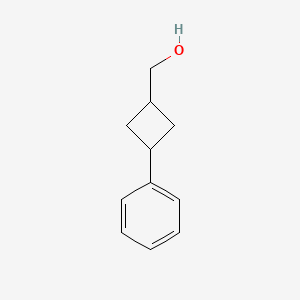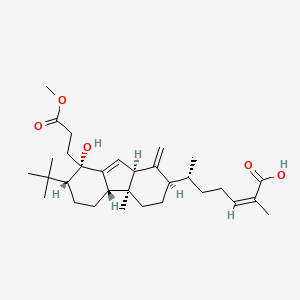
KadcoccinicacidH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KadcoccinicacidH is a triterpene acid isolated from the stems of Kadsura coccinea, a plant belonging to the family Schisandraceae . This compound is part of a group of triterpenoids known for their complex polycyclic structures and significant pharmacological activities, including anti-HIV, anti-tumor, and antioxidant effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of kadcoccinicacidH involves several key steps. The central structural element of the synthesis is a cyclopentenone motif, which allows the assembly of the natural product skeleton . A gold(I)-catalyzed cyclization of an enynyl acetate leads to the efficient construction of the cyclopentenone scaffold . Optimization studies have shown that the stereochemistry of the enynyl acetate dictates regioisomeric cyclopentenone formation . Additionally, a copper-mediated conjugate addition, merged with a gold(I)-catalyzed Conia-ene reaction, is used to connect the two fragments, thereby forging the D-ring of the natural product .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis and extraction from natural sources.
Analyse Des Réactions Chimiques
Types of Reactions: KadcoccinicacidH undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include gold(I) catalysts, copper-mediated conjugate addition reagents, and enynyl acetates . The conditions for these reactions are optimized to ensure the efficient formation of the desired products.
Major Products Formed: The major products formed from the reactions involving this compound include various rearranged lanostane skeletons with a 6/6/5/6 tetracyclic ring system . These products are significant due to their potential pharmacological activities.
Applications De Recherche Scientifique
KadcoccinicacidH has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying complex polycyclic structures and triterpenoids . In biology and medicine, this compound exhibits significant anti-HIV, anti-tumor, and antioxidant activities . These properties make it a valuable compound for developing new therapeutic agents. Additionally, its potential use in industry includes applications in pharmaceuticals and natural product synthesis.
Mécanisme D'action
The mechanism of action of kadcoccinicacidH involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, thereby exerting its pharmacological effects . For example, its anti-HIV activity is attributed to its ability to inhibit viral replication by targeting specific viral enzymes .
Comparaison Avec Des Composés Similaires
KadcoccinicacidH is compared with other similar triterpenoids, such as kadcoccinic acids A-J and kadcotriones A-C . These compounds share similar structural features, including the rearranged lanostane skeleton and the 6/6/5/6 tetracyclic ring system . this compound is unique due to its specific stereochemistry and the presence of a 2,3-seco-6/6/5/6-fused tetracyclic triterpenoid skeleton . This uniqueness contributes to its distinct pharmacological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C31H48O5 |
|---|---|
Poids moléculaire |
500.7 g/mol |
Nom IUPAC |
(Z,6R)-6-[(2R,4aS,4bS,7R,8S,9aS)-7-tert-butyl-8-hydroxy-8-(3-methoxy-3-oxopropyl)-4a-methyl-1-methylidene-2,3,4,4b,5,6,7,9a-octahydrofluoren-2-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C31H48O5/c1-19(10-9-11-20(2)28(33)34)22-14-16-30(7)23-12-13-26(29(4,5)6)31(35,17-15-27(32)36-8)25(23)18-24(30)21(22)3/h11,18-19,22-24,26,35H,3,9-10,12-17H2,1-2,4-8H3,(H,33,34)/b20-11-/t19-,22-,23-,24+,26-,30+,31-/m1/s1 |
Clé InChI |
RFXHBHLZXGQRCP-SDMQETLTSA-N |
SMILES isomérique |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@]2([C@@H]3CC[C@@H]([C@](C3=C[C@H]2C1=C)(CCC(=O)OC)O)C(C)(C)C)C |
SMILES canonique |
CC(CCC=C(C)C(=O)O)C1CCC2(C3CCC(C(C3=CC2C1=C)(CCC(=O)OC)O)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Oxan-4-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13069763.png)
![Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13069767.png)
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069771.png)
![7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069778.png)
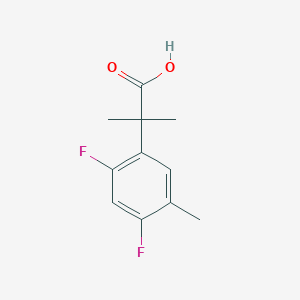
![5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B13069796.png)
